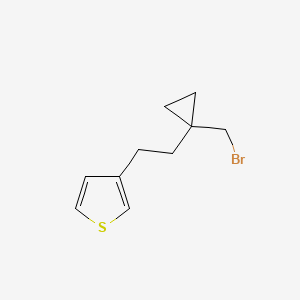
3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to an ethyl chain and a thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various fields of chemistry and industry due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a cyclopropylmethyl compound, followed by its reaction with a thiophene derivative. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve the desired bromomethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dehalogenated or cyclopropyl-modified products.
Aplicaciones Científicas De Investigación
3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in proteins or DNA, thereby modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)thiophene: Lacks the cyclopropyl and ethyl groups, making it less sterically hindered and potentially more reactive.
2-(2-Bromoethyl)thiophene: Similar structure but with the bromine atom on a different position, leading to different reactivity and applications.
Uniqueness
3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene is unique due to the presence of the cyclopropyl ring, which introduces strain and affects the compound’s reactivity and stability. This structural feature can influence its interactions in chemical and biological systems, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C10H13BrS |
|---|---|
Peso molecular |
245.18 g/mol |
Nombre IUPAC |
3-[2-[1-(bromomethyl)cyclopropyl]ethyl]thiophene |
InChI |
InChI=1S/C10H13BrS/c11-8-10(4-5-10)3-1-9-2-6-12-7-9/h2,6-7H,1,3-5,8H2 |
Clave InChI |
TZIDOIJLWZZOQI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCC2=CSC=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


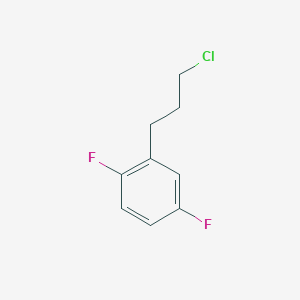


![2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine](/img/structure/B13631958.png)
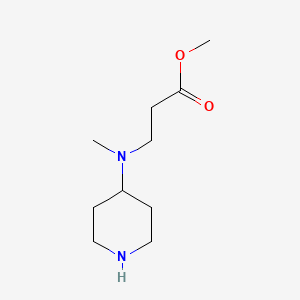
![Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13631961.png)
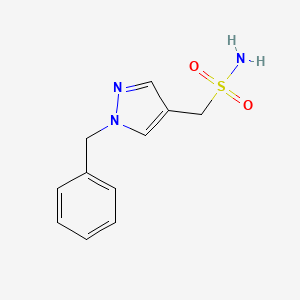
![Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13631981.png)
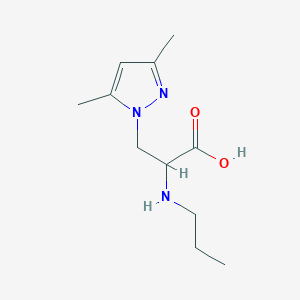


![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)

![tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13632013.png)
